(-)-delta-Amyrin; delta-Amyrenol

Catalog No.
S12910784
CAS No.
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-delta-Amyrin; delta-Amyrenol

Product Name

(-)-delta-Amyrin; delta-Amyrenol

IUPAC Name

(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-24,31H,9-19H2,1-8H3/t22?,23?,24?,27-,28+,29-,30-/m1/s1

InChI Key

JOCIRBSYAYKMEF-VRQKNOATSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C

(-)-delta-Amyrin and delta-Amyrenol are significant compounds in the realm of organic chemistry, particularly within the category of triterpenoids. Delta-amyrin is a pentacyclic triterpenoid with the molecular formula C30H50OC_{30}H_{50}O and a molecular weight of approximately 426.72 Daltons. It is characterized by a unique structure that includes a double bond between positions 13 and 18 of the oleanane skeleton, which contributes to its distinctive properties and biological activities .

Delta-Amyrenol, a derivative of delta-amyrin, features an additional hydroxyl group, enhancing its solubility and reactivity. This structural modification influences its biological activity and potential applications in various fields.

Due to its functional groups. Key reactions include:

  • Hydroxylation: The introduction of hydroxyl groups can occur at various positions on the triterpenoid structure, resulting in derivatives like delta-Amyrenol.
  • Oxidation: Delta-amyrin can be oxidized to form ketones or aldehydes, which can further react to create more complex molecules.
  • Dehydration: Under certain conditions, delta-amyrin may lose water to form olefins or cyclic compounds.

These reactions are facilitated by various reagents and conditions, allowing for the synthesis of a wide array of derivatives with potential biological activities.

Research has shown that delta-amyrin exhibits several biological activities, including:

  • Anti-inflammatory effects: Studies indicate that delta-amyrin can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antioxidant properties: The compound has demonstrated the ability to scavenge free radicals, which may protect cells from oxidative stress.
  • Antimicrobial activity: Delta-amyrin has been reported to possess antimicrobial properties against various pathogens.

The biological activities of delta-amyrin and its derivatives suggest their potential use in pharmaceuticals and nutraceuticals.

Delta-amyrin can be synthesized through several methods:

  • Extraction from Natural Sources: Delta-amyrin is commonly extracted from plants such as Commiphora species and Protium species, where it occurs naturally.
  • Chemical Synthesis: Laboratory synthesis involves cyclization reactions starting from simpler terpenoid precursors. For example, the synthesis may begin with squalene or related compounds, followed by multiple steps including cyclization and functional group modifications.
  • Biotransformation: Microbial fermentation processes can also be employed to convert simpler substrates into delta-amyrin using specific strains capable of triterpenoid biosynthesis.

These methods allow for both large-scale production from natural sources and targeted synthesis in laboratory settings.

Delta-amyrin and delta-Amyrenol have diverse applications across various fields:

  • Pharmaceuticals: Due to their anti-inflammatory and antimicrobial properties, these compounds are being explored for use in drug formulations targeting inflammatory diseases and infections.
  • Cosmetics: Their antioxidant properties make them suitable for use in skincare products aimed at reducing oxidative stress on the skin.
  • Food Industry: As natural preservatives or flavoring agents, these compounds may enhance food products while providing health benefits.

Studies investigating the interactions of delta-amyrin with biological systems have revealed insights into its mechanisms of action:

  • Protein Binding Studies: Research indicates that delta-amyrin can bind to specific proteins involved in inflammatory responses, modulating their activity.
  • Synergistic Effects: When combined with other phytochemicals, delta-amyrin has shown enhanced effects, suggesting potential benefits in herbal formulations.

These interaction studies underscore the importance of understanding how delta-amyrin works within biological systems to fully exploit its therapeutic potential.

Several compounds share structural similarities with delta-amyrin. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
Beta-AmyrinPentacyclic TriterpenoidSimilar structure; exhibits different biological activities
Oleanolic AcidPentacyclic TriterpenoidKnown for anti-inflammatory effects; widely studied
Ursolic AcidPentacyclic TriterpenoidExhibits strong antioxidant properties; common in herbal medicine
LupeolPentacyclic TriterpenoidKnown for anticancer properties; structurally similar

Uniqueness of Delta-Amyrin

Delta-amyrin stands out due to its specific double bond configuration and unique biological activity profile compared to these similar compounds. Its ability to modulate inflammation while also providing antioxidant benefits makes it a valuable compound for further research and application in health-related fields.

XLogP3

8.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

426.386166214 g/mol

Monoisotopic Mass

426.386166214 g/mol

Heavy Atom Count

31

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